molecular formula C19H20N2O3 B4879007 N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide

Cat. No. B4879007
M. Wt: 324.4 g/mol
InChI Key: CRTFFNOXGHACRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide, also known as L-745870, is a selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in 2000 and has since been used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.

Mechanism of Action

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide acts as a selective antagonist of the cannabinoid CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the release of neurotransmitters such as dopamine and glutamate, which are involved in reward and addiction.
Biochemical and Physiological Effects:
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in obese animals. It has also been shown to reduce drug-seeking behavior in animals trained to self-administer drugs of abuse. Additionally, it has been shown to reduce pain sensitivity in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system without affecting other signaling pathways. However, one limitation is that it has low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use in the treatment of addiction and drug abuse. Additionally, further research is needed to understand the long-term effects of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide on physiological processes such as appetite regulation and pain sensitivity.

Scientific Research Applications

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide has been used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and pain.

properties

IUPAC Name

N-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-16-7-4-6-15(13-16)19(23)20-11-9-18(22)21-12-10-14-5-2-3-8-17(14)21/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTFFNOXGHACRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide (non-preferred name)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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